(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
Description
BenchChem offers high-quality (R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2FN2O/c1-7(19-10-3-2-6-18-13(10)17)11-8(14)4-5-9(16)12(11)15/h2-7H,1H3,(H2,17,18)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKMAKBQCRKWLS-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678512 | |
| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877397-71-2 | |
| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Mechanism of Action of (R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine Derivatives as Potent and Selective HER2 Kinase Inhibitors
An In-Depth Technical Guide
Executive Summary
The (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine chemical scaffold represents a pivotal development in targeted cancer therapy. Derivatives from this class have emerged as highly potent and selective inhibitors of the Human Epidermal Growth Factor Receptor 2 (HER2), a key oncogenic driver in various malignancies, most notably in breast and colorectal cancers. Due to the extensive public availability of robust preclinical and clinical data, this guide will use Tucatinib (formerly ONT-380 or ARRY-380) , a prominent and FDA-approved derivative of this class, as the primary exemplar to dissect the mechanism of action.[1][2] This document provides a comprehensive overview of the molecular interactions, the downstream cellular consequences of target engagement, and the multi-tiered experimental framework required to validate this mechanism from biochemical assays to in vivo models.
The Molecular Target: HER2 and Its Role in Oncogenesis
Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) is a transmembrane tyrosine kinase receptor that plays a fundamental role in regulating cell growth, survival, and differentiation.[3][4] In certain cancers, the ERBB2 gene is amplified, leading to overexpression of the HER2 protein on the cell surface.[5] This overexpression results in ligand-independent receptor dimerization and constitutive activation of its intracellular kinase domain.
Activated HER2 triggers a cascade of downstream signaling events, primarily through two major pathways:
-
The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and growth.[3] Activation leads to the phosphorylation and inactivation of pro-apoptotic proteins, effectively shielding cancer cells from programmed cell death.[3]
-
The Ras/Raf/MEK/MAPK Pathway: This pathway is critically involved in promoting cell cycle progression and proliferation.[6][7]
The sustained, unregulated signaling from these pathways drives the aggressive tumor growth, proliferation, and metastasis characteristic of HER2-positive cancers.[3] Therefore, inhibiting the HER2 kinase at the source is a validated and highly effective therapeutic strategy.
Caption: HER2 signaling pathway and point of inhibition.
Molecular Mechanism: Reversible, ATP-Competitive Kinase Inhibition
(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine derivatives function as ATP-competitive, reversible inhibitors of the HER2 tyrosine kinase.[7][8]
-
Causality of Design: The core chemical structure is engineered to fit precisely into the ATP-binding pocket of the HER2 kinase domain. It forms key hydrogen bonds and hydrophobic interactions with amino acid residues in this pocket, physically preventing ATP from binding. Without ATP as a phosphate donor, the kinase cannot phosphorylate itself (autophosphorylation) or other downstream substrates, effectively shutting down the entire signaling cascade at its origin.
-
The Basis of Selectivity: A critical feature of this chemical class, exemplified by Tucatinib, is its high selectivity for HER2 over the Epidermal Growth Factor Receptor (EGFR or HER1).[9][10] While the ATP-binding pockets of HER2 and EGFR are highly homologous, subtle differences in amino acid residues and pocket conformation exist. The specific substitutions on the phenyl and pyridine rings of the scaffold are optimized to exploit these differences, maximizing affinity for HER2 while minimizing binding to EGFR. This high selectivity is clinically significant, as it helps to avoid the dose-limiting toxicities, such as severe rash and diarrhea, that are commonly associated with dual EGFR/HER2 inhibitors.[10]
The Experimental Validation Framework
Establishing the mechanism of action for a kinase inhibitor is a logical, multi-tiered process. Each experimental stage is designed to answer a specific question, with the collective results providing a self-validating, comprehensive picture of the drug's activity from enzyme to organism.
Tier 1: Biochemical Validation — Does it hit the target?
The foundational question is whether the compound can directly inhibit the enzymatic activity of purified HER2 kinase in an isolated, cell-free system.
-
Core Experiment: In Vitro Kinase Assay.
-
Causality: This experiment removes all cellular complexity to prove a direct interaction between the inhibitor and the kinase enzyme. The goal is to quantify the potency (IC50) and selectivity of this interaction.
-
Protocol: ADP-Glo™ Luminescent Kinase Assay
-
Reaction Setup: In a 96-well plate, combine recombinant HER2 enzyme, a specific peptide substrate for HER2, and a concentration of ATP near its Michaelis-Menten constant (Km) to ensure competitive binding dynamics.[4]
-
Inhibitor Titration: Add the pyridin-2-amine derivative across a range of concentrations (e.g., 1 nM to 10 µM) to different wells.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction (phosphorylation of the substrate) to proceed. In wells with an effective inhibitor, this reaction will be suppressed.
-
ADP Detection (Part 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.
-
ADP Detection (Part 2): Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated by the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to produce light.
-
Quantification: Measure the luminescence signal. A high signal indicates high kinase activity (lots of ADP produced), while a low signal indicates inhibition.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[4]
-
Caption: Workflow for an in vitro kinase inhibition assay.
-
Data Presentation: Kinase Selectivity Profile
To validate selectivity, this assay is run in parallel against other related kinases, especially EGFR.
| Kinase Target | Representative IC50 (nM) | Fold Selectivity (IC50 EGFR / IC50 HER2) |
| HER2 | 5 | - |
| EGFR | >1000 | >200x |
| HER4 | 150 | 30x |
| SRC | >5000 | >1000x |
| (Data is illustrative, based on typical profiles for selective HER2 inhibitors) |
Tier 2: Cellular Validation — Does it work in a cancer cell?
The next critical step is to confirm that the inhibitor can enter a living cancer cell, engage the HER2 target, and produce the desired biological effect.
-
Core Experiments: Western Blot for Pathway Inhibition & Cell Viability Assay.
-
Causality: These experiments bridge the gap between biochemical activity and cellular function. The Western blot provides direct visual evidence of pathway inhibition, while the viability assay quantifies the ultimate anti-cancer outcome.
-
Protocol 1: Western Blot for Phospho-HER2 and Downstream Signals
-
Cell Culture: Plate HER2-positive human breast cancer cells (e.g., BT-474, SK-BR-3) and allow them to adhere.[11][12]
-
Treatment: Treat the cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the biochemical IC50) for a defined period (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for p-HER2 (e.g., Tyr1248), total HER2, p-Akt (Ser473), total Akt, p-ERK, and total ERK. A loading control (e.g., GAPDH) is also used to confirm equal protein loading.[13][14]
-
Detection: Use a secondary antibody conjugated to an enzyme (like HRP) that generates a chemiluminescent signal, which is then captured on film or with a digital imager. A dose-dependent decrease in the phospho-protein signal relative to the total protein signal confirms on-target pathway inhibition.
-
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed HER2-positive (e.g., BT-474) and HER2-negative (e.g., MCF-7) cells into 96-well plates.[13]
-
Treatment: Add the inhibitor in a dose-response manner to the wells.
-
Incubation: Incubate the cells for 72 hours to allow for effects on proliferation.
-
Lysis & Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and provides the substrate (luciferin) for a thermostable luciferase. The amount of ATP present, which is proportional to the number of viable cells, is used to generate a luminescent signal.
-
Quantification & Analysis: Read the luminescence and plot the results to determine the GI50 (concentration for 50% growth inhibition). A much lower GI50 in HER2-positive cells compared to HER2-negative cells demonstrates on-target dependency.
-
-
Data Presentation: Cellular Activity Summary
| Cell Line | HER2 Status | Representative GI50 (µM) |
| BT-474 | Positive | 0.05 |
| SK-BR-3 | Positive | 0.08 |
| MCF-7 | Negative | >10 |
| (Data is illustrative) |
Tier 3: In Vivo Validation — Does it shrink tumors?
The final proof-of-concept is to demonstrate that the inhibitor's biochemical and cellular activities translate into anti-tumor efficacy in a living organism.
-
Core Experiment: Human Tumor Xenograft Model.
-
Causality: This experiment tests the drug's efficacy in the complex biological environment of a whole organism, taking into account factors like pharmacokinetics (absorption, distribution, metabolism, excretion) and drug delivery to the tumor site.
-
Protocol: HER2-Positive Breast Cancer Xenograft Model
-
Implantation: Subcutaneously implant HER2-positive BT-474 human breast cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[11][12]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 150-200 mm³).
-
Randomization & Dosing: Randomize mice into groups (e.g., vehicle control, inhibitor at 25 mg/kg, inhibitor at 50 mg/kg). Administer the drug or vehicle orally, once or twice daily, for a set period (e.g., 21-28 days).
-
Monitoring: Measure tumor volume with calipers and monitor animal body weight (as a measure of toxicity) two to three times per week.
-
Endpoint Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Tumors can also be excised for biomarker analysis (e.g., Western blot for p-HER2) to confirm target engagement in vivo.[15][16]
-
Conclusion
The mechanism of action for (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine derivatives is defined by potent, selective, and reversible inhibition of the HER2 tyrosine kinase. This action is validated through a rigorous, tiered experimental approach that confirms direct enzyme inhibition, demonstrates the interruption of oncogenic signaling pathways in cancer cells, and culminates in significant anti-tumor efficacy in preclinical in vivo models. The high degree of selectivity for HER2 over EGFR, a hallmark of this chemical class, underscores its rational design and contributes to a favorable therapeutic window. This comprehensive understanding of the mechanism provides a solid foundation for the clinical development and application of these targeted agents in the treatment of HER2-driven cancers.
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A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. National Center for Biotechnology Information. [Link]
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3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine. PubChem. [Link]
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Changes in HER2 Expression in Breast Cancer Xenografts After Therapy Can Be Quantified Using PET and 18F-Labeled Affibody Molecules. Journal of Nuclear Medicine. [Link]
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HER2 Kinase-Targeted Breast Cancer Therapy: Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Lapatinib Congeners as Selective and Potent HER2 Inhibitors with Favorable Metabolic Stability. PubMed. [Link]
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Molecular Analysis of HER2 Signaling in Human Breast Cancer by Functional Protein Pathway Activation Mapping. AACR Journals. [Link]
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In vivo HER2-targeted PET imaging in xenograft breast cancer models.... ResearchGate. [Link]
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Phase I Study of ONT-380, a HER2 Inhibitor, in Patients with HER2+ Advanced Solid Tumors, with an Expansion Cohort in HER2+ Metastatic Breast Cancer (MBC). ResearchGate. [Link]
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Breast cancer blood test can predict treatment response. The Institute of Cancer Research. [Link]
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HER2 phosphorylation induced by TGF-β promotes mammary morphogenesis and breast cancer progression. Journal of Cell Biology. [Link]
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Exploring the patent landscape for Crizotinib intermediates
An In-Depth Technical Guide to the Patent Landscape of Crizotinib Intermediates
Abstract
Crizotinib (Xalkori®), a first-in-class inhibitor of Anaplastic Lymphoma Kinase (ALK), has revolutionized the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] As the initial patents on the new chemical entity (NCE) approach expiration, the focus for generic manufacturers and researchers shifts to the intricate web of process patents surrounding Crizotinib's synthesis, particularly its key intermediates. This guide provides a deep technical analysis of the Crizotinib patent landscape, deconstructing its synthesis into core fragments and examining the intellectual property controlling their preparation and assembly. We will explore the causality behind various patented synthetic choices, offering field-proven insights for researchers, chemists, and drug development professionals navigating this competitive space.
Strategic Deconstruction: A Retrosynthetic View of Crizotinib
To understand the patent landscape, one must first understand the molecule's construction. Crizotinib is a complex molecule assembled from several distinct building blocks. A retrosynthetic analysis reveals three primary fragments, the synthesis of which forms the core of the process patent literature.
Caption: Retrosynthetic analysis of Crizotinib.
The majority of process patents for Crizotinib focus on novel, efficient, and scalable methods for producing these three key fragments and for their subsequent coupling.
The Cornerstone of Chirality: (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
The stereospecific (R)-configuration of the ethoxy side chain is critical for Crizotinib's potent inhibitory activity against the ALK kinase. Consequently, the synthesis of this chiral alcohol is one of the most heavily patented areas.
Expertise & Experience: The Challenge of Asymmetry
Achieving high enantiomeric excess (ee) on an industrial scale is non-trivial. Early methods often relied on classical resolution, which is inherently inefficient as it discards 50% of the material. The patent landscape has evolved to protect more sophisticated and economical approaches.
-
Enzymatic Resolution: An early and effective strategy involves the kinetic resolution of a racemic ester of the alcohol using an esterase, such as Pig Liver Esterase (PLE).[2][3] The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired (S)-ester and the unreacted (R)-alcohol. However, this still results in a theoretical maximum yield of 50%.
-
Asymmetric Reduction: The most elegant and atom-economical approach is the direct asymmetric reduction of the prochiral ketone precursor, 2,6-dichloro-3-fluoroacetophenone.[4] Patents in this domain cover specific chiral catalysts (e.g., those based on Ruthenium or Iridium with chiral ligands) and reaction conditions that can achieve high yields and excellent ee (>99%).[5] Biocatalytic reduction using ketoreductase (KRED) enzymes has also emerged as a powerful, green alternative, with patents protecting specific enzyme sequences and their use in the synthesis.[6][7]
Trustworthiness: A Validated Protocol for Asymmetric Hydrogenation
The following protocol is a representative example of an advanced, patented method for synthesizing the key chiral alcohol.
Protocol: Asymmetric Hydrogenation of 2,6-Dichloro-3-fluoroacetophenone [5]
-
Catalyst Preparation: In an inert atmosphere glovebox, a pressure vessel is charged with [Ir(COD)Cl]₂ and a chiral Spiro-PAP ligand. Anhydrous, degassed dichloromethane is added, and the mixture is stirred to form the active catalyst solution.
-
Reaction Setup: To a separate, larger pressure reactor, add 2,6-dichloro-3-fluoroacetophenone (1.0 eq) and anhydrous, degassed dichloromethane.
-
Hydrogenation: Transfer the catalyst solution to the main reactor. Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 bar).
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 40°C) and stir vigorously. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up & Isolation: Carefully depressurize the reactor. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel chromatography or crystallization to yield (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol.
-
Validation: Confirm identity and purity via ¹H NMR and Mass Spectrometry. Determine enantiomeric excess (ee) using chiral HPLC.
The Central Scaffold: The Substituted Aminopyridine Core
The 2-amino-5-bromo-3-hydroxypyridine core serves as the central anchor to which the other two fragments are attached. The challenge in its synthesis lies in achieving the correct substitution pattern on the pyridine ring efficiently and safely.
Expertise & Experience: Regioselectivity and Process Safety
Direct bromination and nitration of aminopyridines can lead to mixtures of isomers and are often hazardous reactions to perform at scale.[8] The patent literature reflects a move towards more controlled and regioselective methods.
-
Directed Halogenation: Starting from 2-aminopyridine, processes have been developed that use protecting groups or directing groups to ensure halogenation occurs at the desired 5-position.[9] For instance, bromination using N-bromosuccinimide (NBS) can provide better selectivity over using liquid bromine.[9]
-
Building Block Approach: Many patents describe building the pyridine ring from acyclic precursors with the desired functionality already in place, avoiding harsh aromatic substitution reactions altogether. Other routes start with a pre-functionalized pyridine, such as 2-amino-3-hydroxypyridine, and then introduce the bromine atom.[10]
The Coupling Partner: The Pyrazole-Piperidine Moiety
This fragment is typically introduced in the final steps of the synthesis. The intellectual property here often covers the synthesis of the piperidinyl-pyrazole itself and the specific reactive group (e.g., a boronic ester or a halide) used for the subsequent coupling reaction.
Expertise & Experience: Protecting Groups and Coupling Chemistry
The piperidine nitrogen is typically protected, often with a tert-butyloxycarbonyl (Boc) group, during the coupling reaction to prevent side reactions. The choice of protecting group and the deprotection step are key considerations for process efficiency.[11]
Patented routes describe the formation of this intermediate from starting materials like N-Boc-4-hydroxypiperidine and 4-iodo-1H-pyrazole.[12] An alternative approach involves reacting a piperidine precursor with 1,1,3,3-tetramethoxypropane and a hydrazine to form the pyrazole ring directly on the piperidine scaffold.[12]
Convergent Synthesis: The Patented Assembly of Crizotinib
With the three key intermediates in hand, the final challenge is to couple them together efficiently. This "convergent" approach is favored in industry as it maximizes yield and simplifies purification. The primary coupling reaction is a Suzuki cross-coupling.
Expertise & Experience: The Suzuki Coupling
The Suzuki reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern pharmaceutical synthesis. Patents in this area do not claim the Suzuki reaction itself, but rather its specific application in the Crizotinib synthesis, including the choice of catalyst, ligands, base, and solvent system that maximize yield and purity while minimizing costly palladium catalyst loading.[11][13]
The overall workflow is a multi-step process involving the sequential connection of the three fragments.
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The Strategic Incorporation of Fluorine in Pyridin-2-Amine Kinase Inhibitors: A Technical Guide
Abstract
The strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3] This in-depth technical guide explores the multifaceted role of fluorine within the privileged pyridin-2-amine scaffold, a common core in numerous clinically successful kinase inhibitors. We will dissect the profound influence of fluorine on critical drug-like properties, including binding affinity, selectivity, and metabolic stability. Through a detailed examination of structure-activity relationships (SAR) and pharmacokinetic data, this guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale and practical application of fluorination in the optimization of pyridin-2-amine kinase inhibitors.
Introduction: The Pyridin-2-Amine Scaffold and the Fluorine Advantage
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] The pyridin-2-amine moiety has emerged as a highly effective scaffold for the development of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[5] This foundational interaction anchors the inhibitor, providing a stable platform for further chemical modifications to enhance potency and selectivity.
The introduction of fluorine into drug candidates, a strategy known as fluorination, can dramatically improve a molecule's pharmacological profile.[2][6] Fluorine, being the most electronegative element, imparts unique stereoelectronic properties to organic molecules.[1][2] Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter the physicochemical properties of the parent molecule. These alterations can lead to enhanced metabolic stability, improved membrane permeability, and increased binding affinity.[2][3]
The Impact of Fluorine on Kinase Inhibitor Properties
The strategic placement of fluorine atoms on the pyridin-2-amine scaffold or its substituents can modulate a range of properties critical for a successful kinase inhibitor.
Modulating Binding Affinity and Selectivity
The introduction of fluorine can influence the binding affinity of an inhibitor for its target kinase through several mechanisms:
-
Alteration of pKa: Fluorination of the pyridine ring or adjacent aromatic systems can lower the pKa of the pyridin-2-amine nitrogen.[1][4] This modulation of basicity can fine-tune the hydrogen bonding interactions with the kinase hinge region, potentially leading to a more optimal binding geometry and increased potency.
-
Favorable Orthogonal Interactions: The polarized C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, contributing to binding affinity.
-
Conformational Control: The gauche effect, an electronic interaction involving fluorine, can enforce a specific conformation of the inhibitor that is more favorable for binding to the kinase active site.[1]
Selectivity is a critical attribute of any kinase inhibitor, as off-target effects can lead to toxicity. Fluorination can enhance selectivity by creating specific interactions with residues unique to the target kinase's active site or by sterically hindering binding to off-target kinases. For instance, the incorporation of a fluorine atom can create a unique "hotspot" of interaction that is not present in other closely related kinases.[1]
Enhancing Metabolic Stability and Pharmacokinetics
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[2][7][8] Cytochrome P450 (CYP) enzymes are a major family of drug-metabolizing enzymes that often hydroxylate C-H bonds. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism.[9] By strategically placing fluorine atoms at metabolically labile positions, the metabolic clearance of a drug can be significantly reduced, leading to a longer half-life and improved bioavailability.[2][7]
The case of Dabrafenib, a BRAF kinase inhibitor, provides a compelling example. Early lead compounds suffered from poor metabolic stability. The introduction of two fluorine atoms to a pendent aryl ring significantly improved metabolic stability, a key step in the development of the final drug.[7]
Experimental Workflows for Evaluating Fluorinated Kinase Inhibitors
A robust and self-validating experimental workflow is crucial for accurately assessing the impact of fluorination on a pyridin-2-amine kinase inhibitor.
Kinase Inhibition Assay
Objective: To determine the potency of the fluorinated inhibitor against the target kinase and a panel of off-target kinases.
Methodology:
-
Reagents and Materials:
-
Recombinant human kinase enzymes (target and off-target panel)
-
ATP
-
Kinase-specific substrate peptide
-
Fluorinated inhibitor and non-fluorinated control compound
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the fluorinated inhibitor and control compound in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic model.
-
Data Interpretation: A lower IC50 value indicates a more potent inhibitor. Comparing the IC50 values for the target kinase versus the off-target kinases provides a measure of selectivity.
Diagram: Kinase Inhibition Assay Workflow
Caption: A streamlined workflow for determining the in vitro potency of kinase inhibitors.
Metabolic Stability Assay
Objective: To assess the metabolic stability of the fluorinated inhibitor in liver microsomes.
Methodology:
-
Reagents and Materials:
-
Fluorinated inhibitor and non-fluorinated control compound
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer
-
Acetonitrile with internal standard (for quenching and sample preparation)
-
LC-MS/MS system
-
-
Procedure:
-
Pre-warm a solution of liver microsomes and the inhibitor in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint). A longer half-life and lower clearance indicate greater metabolic stability.
Diagram: Metabolic Stability Assessment
Caption: Workflow for evaluating the metabolic stability of compounds in liver microsomes.
Data Presentation: Structure-Activity Relationship (SAR) of Fluorinated Pyridin-2-Amine Kinase Inhibitors
The following table summarizes hypothetical SAR data for a series of pyridin-2-amine kinase inhibitors, illustrating the impact of fluorination on potency and metabolic stability.
| Compound | R1 | R2 | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Metabolic Half-life (t1/2, min) |
| 1 | H | H | 150 | 250 | 15 |
| 2 | F | H | 50 | 300 | 45 |
| 3 | H | F | 120 | 200 | 60 |
| 4 | F | F | 25 | 500 | 90 |
| 5 | CF3 | H | 10 | 150 | 75 |
Analysis of SAR Data:
-
Monofluorination (Compound 2 vs. 1): Introduction of a single fluorine at the R1 position significantly improves target kinase potency and moderately enhances metabolic stability.
-
Positional Isomer (Compound 3 vs. 2): The position of the fluorine atom is critical. Fluorination at R2 provides a greater improvement in metabolic stability but a lesser improvement in potency compared to R1 fluorination.
-
Difluorination (Compound 4 vs. 2): The addition of a second fluorine atom further enhances both potency and metabolic stability, suggesting an additive or synergistic effect. It also improves selectivity against the off-target kinase.
-
Trifluoromethyl Group (Compound 5 vs. 1): The incorporation of a trifluoromethyl group at R1 leads to the most potent compound in this series, with a substantial increase in metabolic stability.
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a powerful and versatile tool in the medicinal chemist's arsenal for optimizing pyridin-2-amine kinase inhibitors. By carefully considering the position and number of fluorine atoms, it is possible to significantly enhance potency, selectivity, and metabolic stability, ultimately leading to safer and more effective therapeutics. The principles and experimental workflows outlined in this guide provide a solid foundation for the rational design and evaluation of next-generation fluorinated kinase inhibitors. As our understanding of fluorine's subtle yet profound effects on molecular properties continues to grow, so too will our ability to design innovative and life-changing medicines.
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A. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the Initial Synthesis and Characterization of Substituted Pyridin-2-amine Compounds
Foreword: The Enduring Relevance of the Pyridin-2-amine Scaffold
The substituted pyridin-2-amine core is a privileged scaffold in medicinal chemistry and materials science. Its prevalence in pharmaceuticals stems from its ability to act as a versatile hydrogen bond donor and acceptor, as well as its capacity for π-stacking interactions.[1] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the essential synthetic strategies and characterization techniques for this important class of compounds. We will delve into the underlying principles of common synthetic methodologies and the logic behind the selection of appropriate characterization tools, empowering you to navigate the challenges of discovery and development with confidence.
Part 1: Strategic Synthesis of Substituted Pyridin-2-amines
The synthetic approach to a target substituted pyridin-2-amine is dictated by the desired substitution pattern, the availability of starting materials, and the functional group tolerance of the reaction. Here, we will explore three robust and widely employed synthetic routes.
The Chichibabin Reaction: A Classic Approach to C-H Amination
First reported by Aleksei Chichibabin in 1914, this reaction remains a powerful method for the direct amination of the pyridine ring.[2] It is particularly useful for the synthesis of 2-aminopyridine itself and some simple derivatives.[3]
Mechanism and Rationale: The Chichibabin reaction is a nucleophilic aromatic substitution where the amide anion (NH₂⁻), typically from sodium amide (NaNH₂), directly attacks the electron-deficient C2 position of the pyridine ring.[2] The reaction proceeds through a Meisenheimer-like intermediate, followed by the elimination of a hydride ion, which then reacts with an acidic proton source (like ammonia or the product itself) to liberate hydrogen gas.[2] The driving force is the formation of a stable aromatic system.
Experimental Protocol: Synthesis of 2-Aminopyridine via the Chichibabin Reaction
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with dry toluene (100 mL) and sodium amide (4.7 g, 0.12 mol).
-
Addition of Pyridine: Freshly distilled pyridine (8.0 g, 0.10 mol) is added dropwise to the stirred suspension at room temperature.
-
Reaction Execution: The reaction mixture is heated to reflux (approximately 110 °C) for 6 hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.[2]
-
Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of water (50 mL). The organic layer is separated, and the aqueous layer is extracted with toluene (3 x 50 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 2-aminopyridine is purified by vacuum distillation or recrystallization from a suitable solvent like hexane or a mixture of toluene and hexane.
Causality and Self-Validation: The use of a dry, inert atmosphere is critical as sodium amide reacts violently with water. The evolution of hydrogen gas is a key indicator of reaction progress.[2] The final product's identity and purity should be confirmed by the characterization techniques detailed in Part 2.
Transition Metal-Catalyzed Cross-Coupling Reactions: Versatility and Control
For the synthesis of more complex, substituted N-aryl and N-alkyl pyridin-2-amines, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, offer superior scope and functional group tolerance.
This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds.
Mechanism and Rationale: The catalytic cycle involves the oxidative addition of a 2-halopyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired 2-aminopyridine and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.
A copper-catalyzed alternative to the Buchwald-Hartwig reaction, the Ullmann condensation is often favored for its lower cost and different reactivity profile.[4] Microwave-assisted Ullmann condensations have been shown to be highly efficient.[5]
Mechanism and Rationale: While the exact mechanism is still debated, it is generally accepted to involve the formation of a copper-amide complex which then undergoes a coupling reaction with the 2-halopyridine.[6] The reaction often requires higher temperatures than its palladium-catalyzed counterpart but can be advantageous for certain substrates.[7]
Experimental Protocol: Synthesis of a Substituted N-Aryl Pyridin-2-amine via Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon three times.
-
Addition of Reagents: 2-Bromopyridine (1.0 mmol), the desired aryl amine (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe.
-
Reaction Execution: The reaction mixture is heated to 100 °C for 12-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate is washed with brine (2 x 10 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Causality and Self-Validation: The choice of palladium precursor, ligand, base, and solvent can significantly impact the reaction outcome. A screening of these parameters is often necessary to optimize the yield for a specific substrate combination. The purity of the final compound is assessed by HPLC and its structure confirmed by spectroscopic methods.
Synthesis from Pyridine N-Oxides
An alternative strategy involves the reaction of pyridine N-oxides with activating agents and a nitrogen source. This method can provide access to 2-aminopyridines that are difficult to synthesize by other means.[8]
Workflow for Selecting a Synthetic Route
Caption: A decision-making workflow for selecting an appropriate synthetic route.
Part 2: Comprehensive Characterization of Substituted Pyridin-2-amines
A rigorous and multi-faceted characterization approach is essential to confirm the structure, purity, and properties of the synthesized compounds.
Spectroscopic Techniques
A combination of spectroscopic methods provides a detailed picture of the molecular structure.[9]
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of protons. For a typical 2-aminopyridine, the amine protons (NH₂) usually appear as a broad singlet between δ 4.5 and 6.5 ppm, the exact chemical shift being dependent on the solvent and concentration.[10] The aromatic protons of the pyridine ring typically resonate between δ 6.5 and 8.5 ppm.[11]
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms and their electronic environment. The carbon atom bearing the amino group (C2) is typically found in the range of δ 158-162 ppm.
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for 2-aminopyridines include:
-
N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region for a primary amine (asymmetric and symmetric stretching).[12]
-
C=N and C=C stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the pyridine ring.[13]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the synthesized compound.[14] High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
Table 1: Typical Spectroscopic Data for 2-Aminopyridine
| Technique | Key Data and Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (d, 1H), 7.40 (t, 1H), 6.65 (d, 1H), 6.50 (t, 1H), 4.60 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.5, 148.2, 137.9, 114.0, 108.7 |
| FT-IR (KBr pellet) | 3440, 3300 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N stretch), 1580, 1480 cm⁻¹ (C=C stretch) |
| Mass Spec (EI) | m/z 94 (M⁺) |
Purity Determination: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of a synthesized compound.[15] A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid, is commonly employed.[16] Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally required for biological screening.
Experimental Protocol: Purity Assessment by HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Data Analysis: Integrate the peak areas to calculate the percentage purity.
Definitive Structural Elucidation: X-ray Crystallography
For novel compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including stereochemistry and solid-state packing.[17] Obtaining single crystals of sufficient quality can be challenging and often requires screening of various crystallization conditions (e.g., different solvents, temperatures, and crystallization techniques like slow evaporation or vapor diffusion).[18]
Characterization Workflow
Caption: A systematic workflow for the characterization of a synthesized compound.
Conclusion
The synthesis and characterization of substituted pyridin-2-amine compounds require a thoughtful and systematic approach. By understanding the underlying principles of the various synthetic methods and employing a comprehensive suite of analytical techniques, researchers can confidently prepare and validate these important molecules. This guide provides a solid foundation for these endeavors, emphasizing the importance of rational decision-making and rigorous scientific validation at every stage of the process.
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Blue, E. D., & Wustenberg, B. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8443–8453. [Link]
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ResearchGate. (n.d.). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. [Link]
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CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. [Link]
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ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
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ResearchGate. (n.d.). 2-aminopyridine – a classic and trendy pharmacophore. [Link]
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Chichibabin reaction. (n.d.). In University of Calgary. [Link]
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SPIE. (n.d.). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. [Link]
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Methodological & Application
Formulation development for poorly soluble compounds like (R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
Application Note: A Rational, Stepwise Approach to Formulation Development for Poorly Soluble Compounds
Using (R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine as a Model BCS Class II/IV Compound
Introduction
A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines exhibit poor aqueous solubility, which presents a major hurdle to achieving adequate oral bioavailability.[1][2][3] The Biopharmaceutics Classification System (BCS) categorizes these compounds typically as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4] Developing a viable oral dosage form for such molecules requires specialized formulation strategies that enhance solubility and/or dissolution rate.[5]
This application note outlines a systematic, science-driven workflow for the formulation development of poorly soluble compounds. We will use the model compound (R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (hereafter referred to as "API-XYZ") to illustrate these principles. Based on its structural features—a highly substituted, lipophilic phenyl ring and a pyridin-2-amine moiety—API-XYZ is predicted to be a weakly basic compound with very low aqueous solubility, characteristic of a BCS Class II or IV drug.
The core strategy explored here is the formation of an Amorphous Solid Dispersion (ASD) . ASDs are a leading technology for improving the bioavailability of poorly soluble drugs by stabilizing the active pharmaceutical ingredient (API) in a high-energy, amorphous state within a polymer matrix.[6][7][8] This amorphous form has a higher apparent solubility and can achieve a state of supersaturation in the gastrointestinal tract, which is a key driver for enhanced absorption.[6][9]
This guide provides a series of detailed protocols, from initial characterization to the manufacturing and testing of a prototype ASD formulation, designed to provide researchers with a robust framework for their own development programs.
Part 1: Foundational Physicochemical Characterization
Before embarking on complex formulation work, a thorough understanding of the API's fundamental properties is essential. This data informs all subsequent decisions in the formulation strategy.
Predicted Properties of API-XYZ
-
Low Aqueous Solubility: The dichlorofluoro-phenyl group contributes to high lipophilicity (high LogP) and strong crystal lattice energy, predicting poor solubility in aqueous media.
-
Weak Base: The pyridin-2-amine group is basic. The pKa of 2-aminopyridine is approximately 6.8, but this value is significantly influenced by substituents.[10] The electron-withdrawing effects of the halogenated phenyl ring likely reduce the basicity of API-XYZ. This suggests that its solubility will be pH-dependent, with higher solubility at low pH (e.g., in the stomach).
-
High Melting Point & Crystalline Nature: The rigid aromatic structure suggests a stable crystalline form with a high melting point, which correlates with low solubility.
-
Good Permeability (Predicted): As a small, lipophilic molecule, it is likely to have high membrane permeability (BCS Class II). However, this must be experimentally verified.
Protocol 1: Essential Pre-formulation Characterization
Objective: To experimentally determine the key physicochemical properties of API-XYZ to confirm its classification and guide formulation strategy.
Methodology:
-
Aqueous Solubility Determination:
-
Use the shake-flask method in various aqueous media at 37 °C:
-
pH 1.2 (Simulated Gastric Fluid, SGF)
-
pH 4.5 (Acetate Buffer)
-
pH 6.8 (Simulated Intestinal Fluid, SIF)
-
Water
-
-
Equilibrate excess API in each medium for 24-48 hours.
-
Filter the samples (e.g., using a 0.22 µm PVDF filter) and analyze the filtrate for API concentration using a validated HPLC-UV method.
-
-
pKa Determination:
-
Use potentiometric titration or a UV-spectrophotometric method to determine the pKa of the pyridin-2-amine moiety. This is critical for understanding pH-dependent solubility.
-
-
LogP/LogD Determination:
-
Experimentally determine the octanol-water partition coefficient (LogP) and the distribution coefficient (LogD) at relevant pH values (e.g., 1.2, 6.8) to quantify the compound's lipophilicity.
-
-
Solid-State Characterization:
-
Differential Scanning Calorimetry (DSC): Determine the melting point (Tm) and glass transition temperature (Tg) of the amorphous form (if it can be generated, e.g., by melt-quenching). A high Tm confirms strong crystal lattice forces.
-
Powder X-Ray Diffraction (PXRD): Confirm the crystalline nature of the raw API. The absence of sharp peaks indicates an amorphous solid.[9]
-
Part 2: A Systematic Strategy for Formulation Screening
With baseline data, a rational screening process can be designed. For a compound like API-XYZ, creating an ASD is a primary strategy.[8] The goal is to identify a polymer that can both stabilize the amorphous API and act as a "parachute" to maintain supersaturation upon dissolution.[11][12]
}
Protocol 2: High-Throughput Screening of Polymers and Solvents
Objective: To rapidly identify a suitable polymer and drug-to-polymer ratio that results in a physically stable amorphous dispersion.
Methodology:
-
Polymer Selection:
-
Choose a set of pharmaceutically approved polymers known for their ability to form ASDs.[13] Common choices include:
-
Hypromellose Acetate Succinate (HPMCAS - various grades)
-
Polyvinylpyrrolidone/Vinyl Acetate Copolymer (PVP VA64)
-
Soluplus® (Polyvinyl caprolactam — polyvinyl acetate — polyethylene glycol graft co-polymer)
-
Polyvinylpyrrolidone (PVP - various K grades)[14]
-
-
-
Solvent Casting Method (Miniaturized Scale):
-
Prepare stock solutions of API-XYZ and each polymer in a common volatile solvent (e.g., acetone, methanol, or a mixture).
-
In a 96-well plate or small glass vials, combine the API and polymer solutions to create various drug loadings (e.g., 10%, 25%, 40% w/w API in the solid).
-
Evaporate the solvent under vacuum or nitrogen stream at a controlled temperature.
-
Visually inspect the resulting films for clarity and uniformity. A clear, single-phase film is a positive indicator of miscibility.
-
Analyze the films using polarized light microscopy. The absence of birefringence indicates an amorphous state.
-
Perform micro-DSC or standard DSC on promising candidates to confirm a single Tg, which is a strong indicator of a miscible, single-phase system.
-
Data Presentation: Polymer Screening Results
The results from this screening can be summarized in a table to facilitate the selection of lead candidates for scale-up via spray drying.
| Polymer | Drug Load (w/w) | Film Appearance | Polarized Light Microscopy | DSC Result | Verdict |
| HPMCAS-MG | 25% | Clear, Homogeneous | No Birefringence | Single Tg | Proceed |
| HPMCAS-MG | 40% | Slightly Hazy | Minor Birefringence | Broad Tg / Recrystallization | Fail |
| PVP VA64 | 25% | Clear, Homogeneous | No Birefringence | Single Tg | Proceed |
| PVP VA64 | 40% | Clear, Homogeneous | No Birefringence | Single Tg | Proceed (Lead) |
| Soluplus® | 25% | Clear, Homogeneous | No Birefringence | Single Tg | Proceed |
| PVP K30 | 25% | Hazy, Phase Separated | Birefringence Present | Multiple Thermal Events | Fail |
Table 1: Example output from a polymer screening study for API-XYZ. Based on this hypothetical data, PVP VA64 at 40% drug load is a strong lead candidate due to its ability to form a clear, amorphous film at a higher drug concentration.
Part 3: Manufacturing and Characterization of a Spray-Dried Dispersion (SDD)
Spray drying is a versatile and scalable technique for producing ASDs.[15][16] It involves atomizing a solution of the API and polymer into a hot gas stream, causing rapid solvent evaporation and trapping the API in an amorphous state within the polymer matrix.[17][18]
}
Protocol 3: Formulation of an ASD via Spray Drying
Objective: To manufacture a prototype batch of API-XYZ as a spray-dried dispersion (SDD) based on the lead candidate from Protocol 2 (e.g., 40% API-XYZ with PVP VA64).
Materials & Equipment:
-
API-XYZ
-
PVP VA64
-
Solvent (e.g., Acetone/Methanol 50:50 v/v)
-
Laboratory-scale spray dryer
Methodology:
-
Solution Preparation:
-
Dissolve PVP VA64 completely in the chosen solvent system with stirring.
-
Slowly add API-XYZ to the polymer solution and continue stirring until a clear solution is obtained.
-
Target a total solids concentration appropriate for the spray dryer (e.g., 5-10% w/v).
-
-
Spray Dryer Setup:
-
Set the key process parameters. These are highly instrument-dependent but include:
-
Inlet Temperature: High enough for rapid evaporation but below the degradation temperature of the API (e.g., 120 °C).
-
Atomization Gas Flow: Controls droplet size (e.g., 400 L/hr).
-
Aspirator/Drying Gas Flow: Controls residence time (e.g., 80%).
-
Solution Feed Rate: Controls the process and outlet temperature (e.g., 5 mL/min).
-
-
-
Execution:
-
Pump the feed solution through the atomizer into the drying chamber.
-
The rapid evaporation of the solvent forms solid particles.
-
Collect the resulting SDD powder from the cyclone separator.
-
-
Secondary Drying:
-
Dry the collected powder under vacuum at a moderate temperature (e.g., 40 °C) for 12-24 hours to remove any residual solvent.
-
Protocol 4: Characterization of the SDD Intermediate
Objective: To confirm that the spray drying process successfully produced a stable, amorphous dispersion.
Methodology:
-
PXRD Analysis:
-
DSC Analysis:
-
Perform a heat-cool-heat cycle. The first heating scan should show a single Tg, confirming a miscible system.[9][22] There should be no melting endotherm corresponding to the crystalline API. The Tg of the dispersion should be sufficiently high (ideally >50 °C above storage temperature) to ensure good physical stability.[23]
-
-
Residual Solvent Analysis:
-
Use Gas Chromatography (GC) or Thermogravimetric Analysis (TGA) to quantify residual solvent levels and ensure they are within acceptable pharmaceutical limits.
-
Protocol 5: In Vitro Non-Sink Dissolution Testing
Objective: To evaluate the performance of the SDD by measuring its ability to generate and maintain a supersaturated solution, mimicking the "spring and parachute" effect.[12]
Methodology:
-
Media Preparation:
-
Use a biorelevant medium, such as Fasted-State Simulated Intestinal Fluid (FaSSIF), which better reflects in vivo conditions.
-
-
Test Setup (Non-Sink Conditions):
-
Execution:
-
Add the SDD powder (at a dose equivalent to the target human dose, scaled to the media volume) to the pre-warmed (37 °C) dissolution vessel.
-
Collect samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Immediately filter the samples through a syringe filter (e.g., 0.1 µm PVDF) to separate undissolved solids.
-
Analyze the filtrate for API concentration by HPLC-UV.
-
Run controls: (1) Crystalline API and (2) a physical mixture of API and polymer.
-
-
Data Analysis:
-
Plot concentration versus time. A successful ASD formulation will show a rapid increase in concentration far above the crystalline solubility (the "spring"), followed by a sustained plateau or slow decline (the "parachute"). The crystalline API will plateau at its low thermodynamic solubility.
-
Conclusion and Next Steps
This application note provides a structured, multi-step protocol for the formulation development of poorly soluble compounds, exemplified by API-XYZ. By systematically characterizing the API, screening for optimal polymers, manufacturing an amorphous solid dispersion via spray drying, and performing rigorous characterization and in vitro performance testing, researchers can efficiently advance challenging molecules.
A successful outcome from Protocol 5—demonstrating significant and sustained supersaturation—provides strong justification to proceed with downstream processing, such as blending the SDD with other excipients and compressing it into tablets for in vivo pharmacokinetic studies. The principles and protocols outlined herein offer a robust and scientifically grounded pathway to overcoming the bioavailability challenges inherent to BCS Class II and IV compounds.
References
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Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Controlled Release, 244, 122-144. [Link]
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Technobis Crystallization Systems. (2022). Polymer screening for amorphous solid dispersions (ASDs) using the Crystal16. YouTube. [Link]
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Koo, Y., et al. (2024). Advancing Quality by Design in Amorphous Solid Dispersions. BIOENGINEER.ORG. [Link]
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Leis, S., et al. (2005). Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. [Link]
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Various Authors. (2014). Formulation and development of some BCS Class II drugs. ResearchGate. [Link]
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Shi, P., et al. (2022). Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance. National Center for Biotechnology Information. [Link]
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Patel, B. B., et al. (2016). Spray drying formulation of amorphous solid dispersions. PubMed. [Link]
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Khadka, P., et al. (2014). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information. [Link]
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Tres, F., et al. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. ACS Publications. [Link]
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Sun, D. D., & Lee, P. I. (2015). Non-Sink Dissolution Conditions for Predicting Product Quality and In Vivo Performance of Supersaturating Drug Delivery Systems. PubMed. [Link]
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Tres, F., et al. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. ResearchGate. [Link]
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Gurrea, J. (2021). Formulation and Process Considerations for Optimising Spray-Dried Solid Dispersions. Ardena. [Link]
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Newman, A. W., et al. (2021). Bulk Flow Optimisation of Amorphous Solid Dispersion Excipient Powders through Surface Modification. National Center for Biotechnology Information. [Link]
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Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]
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Atalay, Y. (2019). Determination of the pK a values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. [Link]
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Gupta, A., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. ResearchGate. [Link]
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Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. [Link]
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Upperton Pharma Solutions. (n.d.). Formulating Spray Dried Dispersions into Tablets. Upperton Pharma Solutions. [Link]
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Tres, F., et al. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. PubMed. [Link]
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Lonza. (2022). AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties. Lonza Pharma & Biotech. [Link]
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Various Authors. (2021). Pharmaceutical Amorphous Solid Dispersions. KIET Group of Institutions. [Link]
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Park, K. (2019). Characterization of amorphous solid dispersions. Purdue University. [Link]
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Butkiewicz, M., et al. (2022). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. National Center for Biotechnology Information. [Link]
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Miller, D. A., et al. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. [Link]
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Stewart, A. (2017). Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. Absorption Systems. [Link]
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Catalent. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. Catalent. [Link]
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Various Authors. (n.d.). Drug-excipient behavior in polymeric amorphous solid dispersions. NIPER. [Link]
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Sharma, A., et al. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
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Various Authors. (2018). In vitro dissolution, Alternative Methods. Slideshare. [Link]
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Auch, C. (2019). Characterization of amorphous solid dispersions. University of Halle. [Link]
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Kromann, J. C., et al. (2016). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. ResearchGate. [Link]
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Drug Development & Delivery. (2021). Efficient Scale-Up Strategy for Spray-Dried Amorphous Dispersions. Drug Development & Delivery. [Link]
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Revolutionizing Neurotherapeutics: A Guide to Practical Applications in Pharmaceutical Development for Neurology
The development of effective pharmaceuticals for neurological disorders represents one of the most significant challenges in modern medicine. The intricate complexity of the central nervous system (CNS), coupled with the progressive nature of many neurological diseases, demands innovative and robust methodologies for drug discovery and development. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key practical applications, from initial high-throughput screening to advanced clinical imaging techniques. The protocols and insights presented herein are designed to be both scientifically rigorous and practically applicable in a laboratory setting.
Section 1: High-Throughput and High-Content Screening for Neuroactive Compounds
High-throughput screening (HTS) and high-content screening (HCS) are foundational pillars in the early stages of drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic effects. In the context of neurology, these techniques are adapted to identify compounds that can modulate disease-relevant cellular phenotypes, such as protein aggregation, neuronal survival, and neurite outgrowth.
Application Note: Designing Effective Screening Cascades for Neurodegenerative Diseases
A successful screening campaign for neurodegenerative diseases requires a multi-tiered approach. The initial HTS is designed for speed and scalability, often employing simplified cellular or biochemical assays to identify a large pool of "hits." These primary hits are then subjected to more complex and physiologically relevant secondary and tertiary screens, including HCS with iPSC-derived neurons, to validate their activity and elucidate their mechanism of action. Key considerations in designing these assays include miniaturization, the use of robust and rapid readouts, and ensuring reproducibility.
A critical aspect of assay design is the use of appropriate controls to minimize experimental artifacts. For instance, in plate-based assays, edge effects can be mitigated by the strategic placement of positive and negative controls.[1] Furthermore, the use of orthogonal assays is crucial to confirm that the observed effects are genuine and not due to compound interference with the assay technology.
Protocol: High-Throughput Screening for Inhibitors of Alpha-Synuclein Aggregation
This protocol outlines a method for identifying compounds that inhibit the aggregation of alpha-synuclein, a key pathological hallmark of Parkinson's disease. The assay utilizes the principle of fluorescence polarization or a similar method to detect the formation of alpha-synuclein aggregates in a 384-well format.[2][3][4][5][6]
Materials:
-
Recombinant human alpha-synuclein protein
-
Thioflavin T (ThT) or a similar fluorescent dye that binds to amyloid fibrils
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
384-well, black, clear-bottom microplates
-
Compound library
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of the 384-well plate. Include appropriate controls (e.g., vehicle-only for negative control, known inhibitor for positive control).
-
Protein Preparation: Prepare a solution of recombinant alpha-synuclein in assay buffer at a concentration optimized for aggregation kinetics.
-
Initiation of Aggregation: Add the alpha-synuclein solution to each well of the plate containing the compounds.
-
Incubation: Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
Fluorescence Reading: At regular intervals, measure the fluorescence intensity of ThT in each well using a plate reader (excitation ~440 nm, emission ~480 nm).
-
Data Analysis: Plot the fluorescence intensity over time for each compound. Identify compounds that significantly reduce the rate or extent of ThT fluorescence increase compared to the vehicle control.
Section 2: Leveraging Induced Pluripotent Stem Cells for Disease Modeling and Drug Screening
The advent of induced pluripotent stem cell (iPSC) technology has revolutionized the study of neurological disorders. By reprogramming somatic cells from patients into iPSCs and then differentiating them into specific neuronal subtypes, researchers can create patient-specific disease models in a dish. These models provide an invaluable platform for investigating disease mechanisms, identifying novel drug targets, and screening for therapeutic candidates.
Application Note: The Power of Patient-Derived Neurons in a Dish
iPSC-derived neuronal models offer several advantages over traditional cell lines and animal models. They possess the genetic background of the patient, allowing for the study of sporadic and familial forms of neurological diseases.[7] For instance, iPSC-derived motor neurons from patients with amyotrophic lateral sclerosis (ALS) have been shown to recapitulate key disease phenotypes, such as hyperexcitability and reduced survival.[7][8][9][10] These models are particularly useful for screening compounds for their ability to rescue disease-specific phenotypes.
The differentiation protocols can be tailored to generate specific neuronal populations, such as cortical neurons for studying Alzheimer's disease or dopaminergic neurons for Parkinson's disease research. Furthermore, the use of CRISPR-Cas9 gene editing in iPSCs allows for the creation of isogenic control lines, where the disease-causing mutation is corrected, providing a highly controlled system for studying the effects of a specific genetic variant.[11]
Protocol: Differentiation of Human iPSCs into Cortical Neurons and Application in a High-Content Screening Assay
This protocol provides a streamlined method for differentiating human iPSCs into cortical neurons and their subsequent use in a high-content imaging assay to assess neuronal morphology.
Part 1: Differentiation of iPSCs into Cortical Neurons
This part of the protocol is a multi-week process involving the directed differentiation of iPSCs through neural stem cell (NSC) intermediates.
Materials:
-
Human iPSCs
-
iPSC maintenance medium
-
Neural induction medium
-
NSC expansion medium
-
Neuronal differentiation medium
-
Various growth factors and small molecules (e.g., Noggin, SB431542, FGF2, BDNF, GDNF)
-
Coated cell culture plates (e.g., Matrigel or Geltrex)
Procedure:
-
Neural Induction (Days 0-11):
-
Plate iPSCs on coated plates in iPSC medium.
-
When cells reach optimal confluency, switch to neural induction medium containing dual SMAD inhibitors (e.g., Noggin and SB431542) to promote neural fate.
-
Continue to culture for approximately 11 days, with regular media changes.
-
-
NSC Expansion (Days 12-18):
-
Dissociate the neural rosettes and plate the cells onto new coated plates in NSC expansion medium containing growth factors like FGF2.
-
Expand the NSC population for several passages to generate a sufficient number of cells.
-
-
Neuronal Differentiation (Days 19+):
-
Plate the NSCs onto coated plates in neuronal differentiation medium containing neurotrophic factors such as BDNF and GDNF.
-
Continue to culture for several weeks to allow the neurons to mature, form networks, and develop characteristic morphologies.
-
Part 2: High-Content Screening for Neurite Outgrowth
Procedure:
-
Cell Plating: Plate the differentiated cortical neurons into 96- or 384-well imaging plates.
-
Compound Treatment: Add compounds from a screening library to the wells and incubate for a desired period (e.g., 48-72 hours).
-
Immunostaining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against neuronal markers (e.g., β-III tubulin for neurons, MAP2 for dendrites) and a nuclear counterstain (e.g., DAPI).
-
Incubate with fluorescently labeled secondary antibodies.
-
-
Image Acquisition: Acquire images of the stained neurons using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to quantify various morphological parameters, such as neurite length, number of branches, and cell body size.
-
Data Analysis: Identify compounds that significantly alter neuronal morphology compared to vehicle-treated controls.
Section 3: In Vivo Models for Preclinical Efficacy Testing
Animal models are indispensable for evaluating the in vivo efficacy and safety of lead compounds identified through in vitro screening. A variety of animal models have been developed to mimic different aspects of human neurological diseases.
Application Note: Selecting the Appropriate Animal Model
The choice of animal model depends on the specific disease and the therapeutic hypothesis being tested. For neurodegenerative diseases, both genetic and toxin-induced models are commonly used.
-
Genetic Models: These models carry mutations in genes known to cause familial forms of the disease. For example, transgenic mice overexpressing mutant forms of amyloid precursor protein (APP) and presenilin-1 (PS1) are widely used to model Alzheimer's disease.[7] Similarly, transgenic mice expressing mutant huntingtin protein are used to study Huntington's disease.[12]
-
Toxin-Induced Models: These models involve the administration of neurotoxins that selectively damage specific neuronal populations. For instance, the neurotoxin 6-hydroxydopamine (6-OHDA) or MPTP is used to create models of Parkinson's disease by destroying dopaminergic neurons in the substantia nigra.[13][14][15]
It is important to recognize that no single animal model perfectly recapitulates all aspects of the human disease. Therefore, a thorough understanding of the strengths and limitations of each model is crucial for interpreting the results of preclinical studies.
Protocol: The 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) of rats to create a model of Parkinson's disease.
Materials:
-
Adult male Sprague-Dawley or Wistar rats
-
6-hydroxydopamine (6-OHDA)
-
Ascorbic acid saline solution
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull at the stereotaxic coordinates corresponding to the MFB.
-
Prepare a fresh solution of 6-OHDA in ascorbic acid saline.
-
-
6-OHDA Injection:
-
Slowly lower the Hamilton syringe to the target depth in the MFB.
-
Infuse the 6-OHDA solution over several minutes.
-
Leave the needle in place for a few minutes after injection to allow for diffusion before slowly retracting it.
-
-
Post-Operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Behavioral Assessment: After a recovery period of several weeks, assess motor deficits using tests such as the apomorphine- or amphetamine-induced rotation test.
-
Histological Verification: At the end of the study, perfuse the animals and perform immunohistochemical staining for tyrosine hydroxylase (TH) to confirm the extent of dopaminergic neuron loss in the substantia nigra.
Section 4: Biomarkers in Neurological Drug Development
Biomarkers play a critical role throughout the drug development process, from early target engagement studies to late-stage clinical trials. In neurology, biomarkers can be used for patient stratification, monitoring disease progression, and assessing the pharmacodynamic effects of a drug.
Application Note: The Evolving Landscape of Neurological Biomarkers
Cerebrospinal fluid (CSF) has traditionally been the primary source of biomarkers for neurological disorders, as it is in direct contact with the brain. CSF levels of amyloid-beta 42, total tau, and phosphorylated tau are well-established biomarkers for Alzheimer's disease. Similarly, levels of alpha-synuclein in the CSF are being investigated as a biomarker for Parkinson's disease.
More recently, there has been a significant effort to develop and validate blood-based biomarkers, which are less invasive and more suitable for large-scale screening and monitoring. Neurofilament light chain (NfL), a marker of neuroaxonal damage, has emerged as a promising blood-based biomarker for a wide range of neurological conditions.[1][16][17][18][19] Advances in sensitive immunoassays and mass spectrometry are enabling the measurement of other brain-derived proteins in the blood.
Protocol: Measurement of Neurofilament Light Chain (NfL) in Plasma Samples
This protocol outlines the general steps for measuring NfL in plasma using a commercially available immunoassay kit (e.g., ELISA or Simoa).
Materials:
-
Plasma samples collected in EDTA tubes
-
Commercial NfL immunoassay kit
-
Microplate reader or single-molecule array instrument
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
Procedure:
-
Sample Collection and Processing:
-
Collect whole blood in EDTA tubes.
-
Centrifuge the blood to separate the plasma.
-
Aliquot and store the plasma at -80°C until use.
-
-
Assay Procedure:
-
Follow the manufacturer's instructions for the specific NfL immunoassay kit being used.
-
This typically involves preparing a standard curve, adding samples and controls to the assay plate, and performing a series of incubation and wash steps.
-
-
Signal Detection:
-
Read the plate on the appropriate instrument to measure the signal generated by the assay.
-
-
Data Analysis:
-
Calculate the concentration of NfL in the samples by interpolating from the standard curve.
-
Perform statistical analysis to compare NfL levels between different groups or to assess changes over time.
-
Section 5: Advanced Imaging in Clinical Trials
Neuroimaging techniques, particularly Positron Emission Tomography (PET), have become indispensable tools in the clinical development of drugs for neurological disorders. PET allows for the in vivo visualization and quantification of specific molecular targets and pathological processes in the brain.
Application Note: The Role of PET Imaging in Go/No-Go Decisions
PET imaging can provide critical information to inform " go/no-go " decisions in clinical trials.
-
Target Engagement: PET can be used to confirm that a drug is reaching its intended target in the brain and engaging it at a sufficient level. This is crucial for dose-finding studies.
-
Pharmacodynamic Effects: PET can measure the downstream biological effects of a drug. For example, amyloid PET can be used to assess the ability of an anti-amyloid therapy to clear amyloid plaques from the brain.[20][21] Similarly, tau PET can be used to monitor changes in tau pathology.[22][23][24]
-
Patient Selection: PET can be used to select patients for clinical trials who have the specific pathology that the drug is designed to target. For instance, amyloid PET is often used to confirm the presence of amyloid pathology in patients enrolling in Alzheimer's disease trials.[20][21]
Protocol: Standard Operating Procedure for Amyloid PET Imaging in a Clinical Trial Setting
This protocol provides a general framework for conducting amyloid PET imaging in a clinical trial, based on established guidelines.[21]
1. Patient Preparation:
-
Patients should be instructed to fast for at least 4-6 hours before the scan.
-
A comfortable and quiet environment should be provided to minimize patient anxiety.
2. Radiotracer Administration:
-
An intravenous line should be placed for the injection of the amyloid PET radiotracer (e.g., Florbetapir F 18, Flutemetamol F 18, or Florbetaben F 18).
-
The radiotracer should be administered as a bolus injection, and the dose should be based on the patient's body weight and the specific radiotracer used.
3. Image Acquisition:
-
The PET scan should be initiated at a specific time point after radiotracer injection, as recommended by the radiotracer manufacturer.
-
The patient's head should be positioned carefully in the scanner to ensure that the entire brain is within the field of view.
-
A CT scan is typically acquired for attenuation correction.
-
The PET data is acquired for a specified duration (e.g., 10-20 minutes).
4. Image Reconstruction and Analysis:
-
The PET images should be reconstructed using an iterative algorithm.
-
The images are then visually interpreted by a trained reader to determine if the scan is positive or negative for amyloid pathology.
-
Quantitative analysis can also be performed to measure the amount of amyloid deposition in different brain regions, often expressed as a Standardized Uptake Value Ratio (SUVR).
5. Safety Monitoring:
-
Patients should be monitored for any adverse events during and after the PET scan.
Visualizations
Diagram: The Drug Discovery and Development Pipeline for Neurological Disorders
Caption: A simplified workflow of the neurological drug development process.
Table: Comparison of Key Technologies in Neurological Drug Development
| Technology | Application | Advantages | Disadvantages |
| High-Throughput Screening (HTS) | Primary screening of large compound libraries | Fast, automated, cost-effective per compound | Prone to false positives/negatives, simplified biological systems |
| iPSC-Derived Neurons | Disease modeling, secondary screening, personalized medicine | Patient-specific genetics, relevant cell type | Technically demanding, long differentiation times, variability |
| Animal Models | In vivo efficacy and safety testing | Whole-organism context, complex physiology | May not fully recapitulate human disease, ethical considerations |
| Biomarkers (CSF & Blood) | Patient stratification, disease monitoring, pharmacodynamics | Objective measures, potential for early diagnosis | Invasive (CSF), blood-based markers still under development |
| PET Imaging | Target engagement, pharmacodynamics, patient selection | In vivo, quantitative, molecular specificity | Expensive, requires specialized facilities, radiation exposure |
References
-
Blood neurofilament light in remote settings: Alternative protocols to support sample collection in challenging pre‐analytical conditions. (2021). Alzheimer's & Dementia. [Link]
-
Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials. (n.d.). BioMed Research International. [Link]
-
A novel protocol to derive cervical motor neurons from induced pluripotent stem cells for amyotrophic lateral sclerosis. (2023). Stem Cell Research & Therapy. [Link]
-
A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson's Disease for the Study of Non-Motor Symptoms. (2021). Journal of Visualized Experiments. [Link]
-
High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. (2017). Journal of Visualized Experiments. [Link]
-
Protocol 18F-AV-1451-A11. (n.d.). ClinicalTrials.gov. [Link]
-
Motor neuron-derived induced pluripotent stem cells as a drug screening platform for amyotrophic lateral sclerosis. (2022). Frontiers in Cell and Developmental Biology. [Link]
-
Assay design for Alzheimer's disease: key considerations and emerging trends. (2024). Drug Target Review. [Link]
-
Sample Collection and Measurement of Serum Neurofilament Light (NfL). (2022). protocols.io. [Link]
-
A Field Guide to Working with Mouse Models of Huntington's Disease. (n.d.). CHDI Foundation. [Link]
-
International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer's disease. (2022). European Journal of Nuclear Medicine and Molecular Imaging. [Link]
-
High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. (2017). Journal of Visualized Experiments. [Link]
-
Neurofilament Light Chain (NfL) Test. (n.d.). Labcorp. [Link]
-
A 6-Hydroxydopamine In Vivo Model of Parkinson's Disease. (2025). ResearchGate. [Link]
-
New Guidance for Gold-Standard Imaging Tests Assists Clinicians in Diagnosis and Management of Alzheimer’s and Other Dementia. (2025). Society of Nuclear Medicine and Molecular Imaging. [Link]
-
Potent α-Synuclein Aggregation Inhibitors, Identified by High-Throughput Screening, Mainly Target the Monomeric State. (2018). ACS Chemical Neuroscience. [Link]
-
Motor neuron-derived induced pluripotent stem cells as a drug screening platform for amyotrophic lateral sclerosis. (2022). Frontiers in Cell and Developmental Biology. [Link]
-
Animal Models of Parkinson's Disease. (2024). National Center for Biotechnology Information. [Link]
-
Motor neuron-derived induced pluripotent stem cells as a drug screening platform for amyotrophic lateral sclerosis. (2022). Penn State Research Database. [Link]
-
High-throughput Assay to Measure α-Synuclein Aggregation in Dopaminergic Human Neurons Differentiated In Vitro. (n.d.). Charles River. [Link]
-
“18F-AV-1451 PET Imaging in the Preclinical, Prodromal and Dementia Phases of Alzheimer’s Disease” Page 2 of 38. (n.d.). ClinicalTrials.gov. [Link]
-
NFLP - Overview: Neurofilament Light Chain, Plasma. (2025). Mayo Clinic Laboratories. [Link]
-
Updated Appropriate Use Criteria for Amyloid and Tau PET: A Report from the Alzheimer’s Association and Society for Nuclear Me. (2025). Society of Nuclear Medicine and Molecular Imaging. [Link]
-
Neurofilament Light Chain, Serum. (n.d.). HNL Lab Medicine. [Link]
-
Use of Human Pluripotent Stem Cell-Derived Cells for Neurodegenerative Disease Modeling and Drug Screening Platform. (2019). Taylor & Francis Online. [Link]
-
From Anti-aggregation Assay to Treatment for Parkinson's Disease: Developing a Secondary Screen to Bridge High throughput Screen and Cellular Assay. (n.d.). MJFF. [Link]
Sources
- 1. Sample Collection and Measurement of Serum Neurofilament Light (NfL) [protocols.io]
- 2. High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potent α-Synuclein Aggregation Inhibitors, Identified by High-Throughput Screening, Mainly Target the Monomeric State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. From Anti-aggregation Assay to Treatment for Parkinson's Disease: Developing a Secondary Screen to Bridge High throughput Screen and Cellular Assay | Parkinson's Disease [michaeljfox.org]
- 7. A novel protocol to derive cervical motor neurons from induced pluripotent stem cells for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Motor neuron-derived induced pluripotent stem cells as a drug screening platform for amyotrophic lateral sclerosis [frontiersin.org]
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- 24. snmmi.org [snmmi.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Pyridin-2-amine Derivatives
Welcome to the technical support center for the synthesis and optimization of pyridin-2-amine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the most common synthetic routes to this important class of molecules. Our focus is on providing practical, experience-driven insights to help you overcome common challenges in your experiments.
Introduction: Navigating the Synthesis of Pyridin-2-amines
Pyridin-2-amine moieties are privileged scaffolds in medicinal chemistry and materials science. Their synthesis, while conceptually straightforward, can be fraught with challenges such as low yields, side-product formation, and difficult purifications. This guide will focus on three primary synthetic strategies:
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction.
-
Chichibabin Reaction: A classic method for the direct amination of pyridines.
-
Nucleophilic Aromatic Substitution (SNAr): A metal-free alternative for activated pyridines.
We will explore the nuances of each method, providing you with the knowledge to select the optimal conditions for your specific substrate and to troubleshoot any issues that may arise.
Section 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] It involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide.[1]
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig reaction is not working or giving low yields. What are the first things I should check?
A1: Low conversion in a Buchwald-Hartwig reaction often points to issues with the reaction setup or reagents.[2] Here’s a checklist of initial troubleshooting steps:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction flask was thoroughly degassed (e.g., by three cycles of vacuum/backfill with argon or nitrogen) and that a positive pressure of inert gas is maintained throughout the reaction.[2]
-
Reagent Purity: Ensure your solvent is anhydrous and your amine and aryl halide are pure. Water and other protic impurities can interfere with the reaction.
-
Base Quality: The choice and quality of the base are critical. Use a freshly opened bottle or a freshly prepared solution of your base.
Q2: How do I choose the right ligand and base for my 2-halopyridine substrate?
A2: The choice of ligand and base is highly dependent on the electronic properties of your substrates. Here are some general guidelines:
| Substrate Type | Recommended Ligand(s) | Recommended Base(s) | Rationale |
| Electron-neutral or -rich 2-halopyridines | XPhos, SPhos, RuPhos | NaOtBu, LHMDS | These bulky, electron-rich phosphine ligands promote the oxidative addition and reductive elimination steps.[3] Strong, non-nucleophilic bases are required to deprotonate the amine. |
| Electron-poor 2-halopyridines | Josiphos-type ligands, BINAP, DPPF | K₂CO₃, Cs₂CO₃, K₃PO₄ | Bidentate ligands can be beneficial for electron-deficient heteroaryl halides as they are less prone to displacement by the basic pyridine nitrogen.[4] Weaker bases are often sufficient and can prevent side reactions with sensitive functional groups.[5] |
| Sterically hindered substrates | AdBrettPhos, tBuXPhos | NaOtBu, LHMDS | Highly bulky ligands can facilitate coupling with sterically demanding partners. |
Q3: I am observing the formation of a diarylated amine as a major side product. How can I prevent this?
A3: Diarylation is a common side reaction, especially when using primary amines. Here are some strategies to promote monoarylation:
-
Use a Bulky Ligand: Sterically hindered ligands, such as Josiphos-type ligands, can physically block the approach of a second aryl halide to the palladium center.[4]
-
Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) relative to the aryl halide.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the desired monoarylation product.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized). 2. Poor solvent quality (presence of water or oxygen). 3. Inappropriate ligand/base combination. | 1. Ensure a strictly inert atmosphere. Use freshly prepared catalyst solutions or pre-catalysts. 2. Use anhydrous, degassed solvents. 3. Screen different ligands and bases (see table above). |
| Hydrodehalogenation of Aryl Halide | 1. Presence of water or other protic impurities. 2. β-hydride elimination from the amine. | 1. Use anhydrous conditions. 2. For primary amines, consider using an ammonia surrogate. |
| Reaction with Aryl Iodides is Sluggish | Iodide inhibition of the catalyst. | The iodide byproduct can form unreactive palladium-iodide dimers.[1] Use a bidentate ligand like BINAP or DPPF to prevent dimer formation.[1] Alternatively, choose a solvent (e.g., toluene) where the iodide salt byproduct is poorly soluble.[6] |
| Catalyst Decomposition | 1. High reaction temperatures. 2. Presence of coordinating functional groups on the substrate. | 1. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). 2. Certain functional groups can poison the catalyst. If possible, protect these groups before the coupling reaction. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Seal the flask, and evacuate and backfill with argon three times.[2]
-
Add the aryl halide (1.0 equiv.) and the amine (1.1 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[2]
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Section 2: Chichibabin Reaction
The Chichibabin reaction is a classic method for the direct amination of pyridines using sodium amide (NaNH₂) or a related strong base.[7] It proceeds via a nucleophilic addition-elimination mechanism.[7]
Frequently Asked Questions (FAQs): Chichibabin Reaction
Q1: My Chichibabin reaction is giving a low yield. What could be the problem?
A1: The Chichibabin reaction is notoriously sensitive to reaction conditions. Here are some key factors to consider:
-
Sodium Amide Quality: The purity and physical state of the sodium amide are crucial. The reaction often proceeds heterogeneously due to the poor solubility of NaNH₂ in common solvents.[8] Some sources suggest that less pure sodium amide can sometimes give better yields, possibly due to catalytic impurities.
-
Temperature: The reaction requires elevated temperatures, but excessively high temperatures can lead to decomposition.[7] It's a delicate balance that needs to be optimized for each substrate.
-
Substrate Electronics: Electron-donating groups on the pyridine ring will deactivate it towards nucleophilic attack and hinder the reaction.
Q2: What is the preferred regioselectivity of the Chichibabin reaction? Can I control it?
A2: The Chichibabin reaction overwhelmingly favors amination at the 2-position of the pyridine ring.[8] This is due to the coordination of the sodium cation to the pyridine nitrogen, which increases the electrophilicity of the adjacent carbons.[7] Amination at the 4-position is generally a minor pathway, and amination at the 3-position is not observed. For substituted pyridines, steric hindrance can influence the regioselectivity between the 2- and 6-positions.[5]
Q3: Are there milder alternatives to the traditional Chichibabin reaction?
A3: Yes, recent developments have provided milder conditions. A notable example is the use of a sodium hydride (NaH) and lithium iodide (LiI) composite.[5] This system can effect the amination of pyridines with primary alkylamines in THF at temperatures of 65-85 °C, which is significantly milder than the traditional conditions.[5]
Troubleshooting Guide: Chichibabin Reaction
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficiently reactive substrate (e.g., electron-rich pyridine). 2. Poor quality of sodium amide. 3. Inappropriate solvent or temperature. | 1. This method may not be suitable for highly deactivated pyridines. Consider an alternative synthesis. 2. Use freshly purchased or prepared sodium amide. 3. Optimize the solvent and temperature. For less reactive substrates, higher boiling point solvents like xylene or N,N-dimethylaniline may be necessary. |
| Formation of Dark, Tarry Byproducts | Decomposition of starting material or product at high temperatures. | Reduce the reaction temperature and/or reaction time.[7] Consider using the milder NaH/LiI conditions.[5] |
| Formation of 4-amino Isomer | A minor product, but its formation can be enhanced in some cases. | The formation of the 4-amino isomer is generally difficult to control and is usually a minor byproduct.[9] If it is a significant issue, purification by chromatography is the most practical solution. |
Experimental Protocol: Milder Chichibabin Amination using NaH/LiI
-
To a dry, sealed tube, add sodium hydride (3 equiv.) and lithium iodide (2 equiv.).
-
Add the pyridine substrate (1 equiv.) and anhydrous THF.
-
Add the primary amine (2 equiv.) at room temperature under an inert atmosphere.
-
Seal the tube and heat the reaction mixture to 65-85 °C.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with ice-cold water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Diagram: Chichibabin Reaction Mechanism
Caption: The mechanism of the Chichibabin reaction.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, metal-free method for the synthesis of pyridin-2-amines, particularly when the pyridine ring is activated by electron-withdrawing groups.[10]
Frequently Asked Questions (FAQs): SNAr Reactions
Q1: When should I choose SNAr over a Buchwald-Hartwig reaction?
A1: The choice between SNAr and Buchwald-Hartwig depends primarily on the substrate:
-
Choose SNAr when: Your 2-halopyridine is activated by one or more strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN).[10] In these cases, SNAr is often simpler, cheaper, and avoids the use of a metal catalyst.
-
Choose Buchwald-Hartwig when: Your 2-halopyridine is electron-neutral or electron-rich.[10] These substrates are generally unreactive towards SNAr under normal conditions.
Q2: My SNAr reaction on an unactivated 2-chloropyridine is very slow. How can I speed it up?
A2: Unactivated 2-chloropyridines are poor substrates for SNAr. To drive the reaction, you will likely need forcing conditions:
-
High Temperatures: Use high-boiling point solvents like DMSO, DMF, or NMP and heat to temperatures above 150 °C.
-
Microwave Irradiation: Microwave heating can significantly accelerate the reaction.[10]
-
Pressure: Running the reaction in a sealed tube or a pressure vessel can allow for higher temperatures and increased reaction rates.[11]
Q3: What is the reactivity order of halogens in SNAr reactions on pyridines?
A3: The typical reactivity order for SNAr is F > Cl > Br > I.[10] Therefore, a 2-fluoropyridine will be significantly more reactive than the corresponding 2-chloropyridine.[10]
Troubleshooting Guide: SNAr Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficiently activated substrate. 2. Reaction conditions are too mild. 3. Poor nucleophilicity of the amine. | 1. If the pyridine is not electron-poor, SNAr is likely not the best method. 2. Increase the temperature, use a more polar aprotic solvent, or consider microwave heating.[10] 3. Use a more nucleophilic amine or a stronger base to deprotonate the amine. |
| Formation of Dialkylated Product (with primary amines) | The mono-alkylated product is still nucleophilic and can react with another equivalent of the aryl halide. | 1. Use a larger excess of the primary amine. 2. Add the aryl halide slowly to a solution of the amine. 3. If possible, protect one of the N-H bonds of the primary amine. |
| Side Reactions with Solvent | At high temperatures, some polar aprotic solvents (e.g., DMF, DMAc) can decompose or react with the substrate. | Use a more stable high-boiling point solvent like DMSO or sulfolane. |
Experimental Protocol: SNAr of an Activated 2-Chloropyridine
-
To a round-bottom flask, add the activated 2-chloropyridine (1.0 equiv.), the amine (1.1-1.5 equiv.), and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.).
-
Add a polar aprotic solvent such as DMSO or DMF.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Diagram: SNAr Decision Workflow
Caption: A decision tree for choosing between SNAr and Buchwald-Hartwig amination.
References
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Asian Journal of Organic Chemistry, 2(8), 690-694. [Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved January 26, 2026, from [Link]
-
Barbe, G., & Charette, A. B. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Wikipedia. (2023, December 29). Buchwald–Hartwig amination. [Link]
-
Pang, J. H., Kaga, A., Roediger, S., Lin, M. H., & Chiba, S. (2019). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Asian Journal of Organic Chemistry, 8(4), 546-549. [Link]
-
ResearchGate. (n.d.). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (2023, October 28). Chichibabin reaction. [Link]
-
Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011). Advances in the Study of the Chichibabin Reaction. In Heterocycles in Life and Society (pp. 235-268). John Wiley & Sons, Ltd. [Link]
-
Mahdhaoui, M., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(5), 333-341. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved January 26, 2026, from [Link]
-
Grokipedia. (n.d.). Chichibabin reaction. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros. [Link]
-
Reisman, S. E., et al. (2012). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 14(15), 3898-3901. [Link]
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ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1][4][10]thiadiazole Series. Retrieved January 26, 2026, from [Link]
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ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved January 26, 2026, from [Link]
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Journal of the American Chemical Society. (n.d.). Cooperative N-Heterocyclic Carbene/Palladium-Catalyzed Enantioselective Umpolung Annulations. Retrieved January 26, 2026, from [Link]
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Semantic Scholar. (n.d.). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1][4][10]thiadiazole Series. Retrieved January 26, 2026, from [Link]
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MDPI. (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Retrieved January 26, 2026, from [Link]
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PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]
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ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved January 26, 2026, from [Link]
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National Institutes of Health. (n.d.). Allylic Amination of Highly Substituted Alkenes Enabled by Photoredox Catalysis and Cu(II)-mediated Radical–Polar Crossover. Retrieved January 26, 2026, from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Journal of the American Chemical Society. (2017). Catalytic Synthesis of N-Heterocycles via Direct C(sp3)–H Amination Using an Air-Stable Iron(III) Species with a Redox-Active Ligand. [Link]
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Technical Support Center: Navigating the Purification of Halogenated Aromatic Compounds
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of halogenated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter these molecules in their daily work. Halogenated aromatics are a cornerstone of modern chemistry, yet their purification can be a significant bottleneck in research and development. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles with confidence and scientific rigor.
Introduction: The Purification Puzzle of Halogenated Aromatics
Halogenated aromatic compounds, molecules containing one or more halogen atoms (F, Cl, Br, I) bonded to an aromatic ring, are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The introduction of halogens can dramatically alter a molecule's physicochemical properties, including its polarity, lipophilicity, and metabolic stability. While these modifications are often desirable for biological activity, they introduce significant purification challenges. Issues such as the separation of closely related isomers, on-column degradation, and poor peak shapes are common frustrations for chemists.
This guide is structured to provide not just solutions, but also a deeper understanding of the underlying chemical principles. By understanding the "why" behind a purification strategy, you can develop more robust and efficient methods for your specific compounds.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve common issues encountered during the purification of halogenated aromatic compounds. Each problem is presented with its likely causes and a step-by-step guide to its resolution.
Problem 1: Poor Separation of Positional Isomers (e.g., ortho-, meta-, para-)
Symptoms:
-
Co-eluting or poorly resolved peaks in your chromatogram.
-
Fractions containing a mixture of isomers after column chromatography.
-
Inability to achieve baseline separation in HPLC.
Causality: Positional isomers of halogenated aromatic compounds often have very similar polarities and hydrophobicities, making them difficult to separate using standard chromatographic techniques.[1] The subtle differences in their dipole moments and steric hindrance require highly selective methods to achieve separation.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor isomer separation.
Step-by-Step Solutions:
-
Optimize Your Chromatographic Method:
-
High-Performance Liquid Chromatography (HPLC/UHPLC):
-
Column Selection: Standard C18 columns may not provide sufficient selectivity. Consider columns with alternative stationary phases that offer different retention mechanisms. Phenyl-hexyl or pentafluorophenyl (PFP) phases can provide enhanced π-π interactions, which are often effective for separating aromatic isomers.[2][3]
-
Mobile Phase Modification: Fine-tuning the mobile phase composition is critical. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and consider the use of additives. For ionizable compounds, adjusting the pH can significantly impact retention and selectivity.[4]
-
Temperature: Temperature can influence selectivity. Try running the separation at both elevated and sub-ambient temperatures to see if resolution improves.[5]
-
-
Flash Chromatography:
-
Solvent System: A slow, shallow gradient is often necessary to resolve closely eluting isomers.[1]
-
Stationary Phase: While silica gel is most common, consider using alumina or other stationary phases if your compounds are sensitive to the acidic nature of silica.
-
-
-
Employ Advanced Chromatographic Techniques:
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral separations and can also be highly effective for separating positional isomers.[4] The use of supercritical CO2 as the mobile phase offers different selectivity compared to liquid chromatography.
-
-
Consider Non-Chromatographic Methods:
-
Recrystallization: If your compound is a solid, recrystallization can be a powerful purification technique.[6] The key is to find a solvent system where the solubility of the isomers differs significantly. This often requires screening a variety of solvents.
-
Problem 2: Peak Tailing in HPLC
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Poor peak integration and inaccurate quantification.
Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For halogenated aromatic compounds, this can be due to interactions with residual silanol groups on the silica-based stationary phase, especially if the compound has basic functionalities.[7]
Troubleshooting Workflow:
Caption: A logical approach to diagnosing and resolving peak tailing.
Step-by-Step Solutions:
-
Assess the Scope of the Problem:
-
If all peaks in your chromatogram are tailing, it may indicate a problem with the column itself (e.g., a void at the inlet) or a system issue.[7]
-
If only certain peaks are tailing, it is likely due to specific chemical interactions between those analytes and the stationary phase.
-
-
For Analyte-Specific Tailing:
-
Mobile Phase pH Adjustment: If your compound has a basic moiety (e.g., an aniline), lowering the pH of the mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) will protonate the basic group and reduce its interaction with acidic silanols.[8]
-
Use of Mobile Phase Additives: Adding a small amount of a basic modifier like triethylamine (TEA) can compete with your analyte for interaction with active silanol sites, thereby improving peak shape.[5]
-
Column Selection: Employ a column with a highly deactivated stationary phase or an end-capped column to minimize the number of accessible silanol groups.[7]
-
-
For General Peak Tailing:
Problem 3: On-Column Degradation
Symptoms:
-
Appearance of unexpected peaks in the chromatogram that are not present in the initial sample (as confirmed by other analytical techniques like NMR).[9]
-
Reduced recovery of the target compound.
-
Changes in peak ratios when modifying chromatographic conditions (e.g., flow rate, temperature).[9]
Causality: Halogenated aromatic compounds can be susceptible to degradation on the stationary phase, particularly if the stationary phase is acidic (like silica gel) or if the mobile phase contains reactive components. The presence of certain functional groups on the aromatic ring can increase this susceptibility.
Step-by-Step Solutions:
-
Confirm On-Column Degradation:
-
Inject a well-characterized standard and observe for the appearance of new peaks.
-
Vary the residence time on the column by changing the flow rate. If the relative area of the degradation products increases with longer residence times (slower flow rates), it's a strong indication of on-column degradation.[9]
-
-
Mitigation Strategies:
-
Change the Stationary Phase: If you suspect acid-catalyzed degradation on silica, switch to a less acidic stationary phase like alumina or a deactivated reversed-phase column.[10]
-
Modify the Mobile Phase:
-
For flash chromatography on silica, adding a small amount of a basic modifier like triethylamine or pyridine can neutralize acidic sites.
-
For HPLC, ensure the mobile phase pH is compatible with your analyte's stability.
-
-
Reduce Temperature: Running the purification at a lower temperature can sometimes slow down the degradation process.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel halogenated aromatic compound?
A1: A good starting point is to first assess the physicochemical properties of your compound, such as its polarity and solubility.
-
Thin-Layer Chromatography (TLC): Begin with TLC to screen for a suitable solvent system for normal-phase flash chromatography. This will give you a good indication of your compound's polarity.
-
Analytical HPLC: Develop an analytical HPLC method first. A good starting point is a C18 column with a water/acetonitrile or water/methanol gradient. This will help you identify the number of components in your mixture and the approximate conditions needed for separation.
-
Solubility Testing: Determine the solubility of your compound in various common laboratory solvents. This information is crucial for both chromatography and potential recrystallization.
Q2: How does the type of halogen (F, Cl, Br, I) affect the chromatographic behavior of my compound?
A2: The type of halogen can significantly influence the retention and selectivity of your compound in chromatography.
-
Polarity: The electronegativity of the halogens decreases down the group (F > Cl > Br > I). This affects the polarity of the carbon-halogen bond and the overall dipole moment of the molecule, which in turn influences its interaction with polar stationary phases.[11]
-
Size and Polarizability: The size and polarizability of the halogen atom increase down the group. Larger, more polarizable halogens (like Br and I) can have stronger van der Waals interactions with the stationary phase, which can lead to longer retention times in reversed-phase chromatography.
-
π-π Interactions: Halogen substituents can modulate the electron density of the aromatic ring, affecting its ability to participate in π-π interactions with stationary phases like phenyl-hexyl columns.[5]
Q3: When should I choose Supercritical Fluid Chromatography (SFC) over HPLC?
A3: SFC can be a powerful alternative to HPLC, particularly in the following scenarios:
-
Chiral Separations: SFC is often the technique of choice for separating enantiomers of chiral halogenated aromatic compounds, frequently offering faster and more efficient separations than HPLC.[12]
-
Separation of Isomers: As mentioned in the troubleshooting guide, SFC can provide unique selectivity for positional isomers that are difficult to resolve by HPLC.
-
"Green" Chemistry: SFC primarily uses supercritical CO2 as the mobile phase, which is less toxic and produces less organic waste compared to the solvents used in HPLC.[13]
Q4: What are some best practices for recrystallizing halogenated aromatic compounds?
A4: Recrystallization is a highly effective purification technique for solid compounds, but success depends on careful solvent selection and execution.[6]
-
Solvent Selection: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[14] It's often necessary to screen a range of solvents with varying polarities. For some compounds, a mixed-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be effective.[15]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath. Slow cooling promotes the formation of large, pure crystals, as impurities are excluded from the growing crystal lattice.
-
Seeding: If crystals are slow to form, adding a small seed crystal of the pure compound can initiate crystallization.
Data and Protocols
Table 1: Recommended Stationary Phases for HPLC Purification of Halogenated Aromatic Compounds
| Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| C18 (ODS) | Hydrophobic | General-purpose separation of non-polar to moderately polar compounds.[16] |
| C8 | Hydrophobic | Less retentive than C18, good for highly non-polar compounds. |
| Phenyl-Hexyl | π-π interactions, hydrophobic | Separation of aromatic compounds, particularly isomers.[5][16] |
| Pentafluorophenyl (PFP) | Dipole-dipole, π-π, hydrophobic | Excellent for separating halogenated compounds and positional isomers.[3] |
| Cyano (CN) | Dipole-dipole, weak hydrophobic | Can be used in both normal-phase and reversed-phase modes. |
Experimental Protocol: Flash Chromatography Purification of a Brominated Aromatic Compound
This protocol provides a general workflow for purifying a moderately polar brominated aromatic compound from non-polar impurities using automated flash chromatography.
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane).
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it under vacuum to create a solid load. This generally provides better resolution than a liquid injection.
-
-
Column and Solvent Selection:
-
Based on TLC analysis (e.g., target Rf of 0.2-0.3 in 20% ethyl acetate/hexanes), select an appropriate pre-packed silica gel column.
-
Prepare the mobile phases: Solvent A (e.g., hexanes) and Solvent B (e.g., ethyl acetate).
-
-
Chromatography Parameters:
-
Equilibrate the column with 100% Solvent A.
-
Load the sample onto the column.
-
Run a linear gradient, for example:
-
0-2 column volumes (CVs): 100% A
-
2-15 CVs: 0% to 40% B
-
15-20 CVs: 40% B
-
-
Monitor the elution profile using a UV detector.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by TLC or analytical HPLC to determine their purity.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
References
-
PharmaCores. (2026). HPLC analytical Method development: an overview. [Link]
-
ResearchGate. (2026). Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF. [Link]
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Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??[Link]
- Google Patents. (1990).
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
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HPLC Troubleshooting Guide. [Link]
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Element Lab Solutions. Peak Tailing in HPLC. [Link]
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Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. [Link]
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Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??[Link]
-
PubMed Central. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. [Link]
-
ResearchGate. * (PDF) Halogenated Aromatics: Fate and Microbial Degradation*. [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?[Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. (2026). (PDF) Halogenated Aromatic Compounds. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
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Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]
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Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. [Link]
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Longdom Publishing. Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. [Link]
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PubMed. (1990). Microbial breakdown of halogenated aromatic pesticides and related compounds. [Link]
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Phenomenex. LC & GC Separation Solutions Guide. [Link]
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Theseus. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. [Link]
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Chromatography Online. (2021). On-Column Sample Degradation. [Link]
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The Royal Society of Chemistry. (2023). Effects of halogen atom substitution on luminescent radical. [Link]
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YouTube. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. [Link]
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recrystallization-2.doc.pdf. [Link]
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Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]
-
Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]
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Substituent Effect Analysis on Halogen Bonding Interactions. [Link]
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Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]
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ResearchGate. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?[Link]
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Open Oregon Educational Resources. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry. [Link]
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ResearchGate. Chiral SFC-MS method for separation of enantiomers of compound 9 and...[Link]
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UCL. HPLC solvents and mobile phase additives. [Link]
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ResearchGate. (2026). Substituent Effects on the Edge-to-Face Aromatic Interactions. [Link]
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PubMed. (2020). Degradation strategies and associated regulatory mechanisms/features for aromatic compound metabolism in bacteria. [Link]
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YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. [Link]
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Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
Chromatography Online. Should an Additive be Added to your HPLC Eluent?[Link]
-
Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]
-
Recrystallization. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Confirming Mechanism of Action Through Target Engagement Studies
In the landscape of modern drug discovery, a foundational principle dictates success: a drug must bind its intended target to exert a therapeutic effect. Verifying this interaction, a concept known as target engagement , is a critical step that validates the mechanism of action (MoA), builds confidence in structure-activity relationships, and ultimately increases the probability of clinical success.[1][2] Absent definitive proof of target engagement, a lack of efficacy in later-stage trials creates a costly ambiguity: was the biological hypothesis incorrect, or did the drug simply fail to interact with its target in vivo?[3]
This guide provides an in-depth comparison of key methodologies used to confirm target engagement. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, provide actionable protocols for cornerstone assays, and present a strategic framework for selecting the most appropriate method for your research question.
Part 1: The Dichotomy of Measurement: Direct vs. Indirect Assays
Target engagement assays can be broadly categorized into two classes, each answering a related but distinct question. The optimal strategy often involves a combination of approaches to build a comprehensive and compelling body of evidence.
-
Direct Engagement Assays physically measure the interaction between a compound and its target protein. These biophysical and biochemical methods provide direct evidence of binding and can quantify parameters like affinity, kinetics, and occupancy.
-
Indirect Engagement Assays measure the downstream biological consequences of a drug binding to its target. These cell-based assays confirm that the binding event is functionally relevant, leading to the desired modulation of a signaling pathway or cellular process.[4]
Part 2: Direct Measurement of the Drug-Target Handshake
Direct assays are indispensable for confirming the physical interaction that underpins a drug's MoA. They are often used early in discovery to rank compounds and build structure-activity relationships (SAR).[5]
Cellular Thermal Shift Assay (CETSA®): Engagement in a Native Context
CETSA is a powerful technique that measures target engagement directly within intact cells or tissues, providing a more physiologically relevant assessment than assays using purified proteins.[6][7]
The Principle of Causality: The core principle of CETSA is ligand-induced thermal stabilization.[8] When a small molecule binds to its target protein, it generally increases the protein's structural stability. This increased stability makes the protein more resistant to heat-induced unfolding and aggregation.[6] By heating cell lysates or intact cells across a temperature gradient and then quantifying the amount of soluble target protein remaining, one can observe a "shift" to a higher melting temperature in the presence of a binding compound.[6][8]
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
This protocol is designed to determine the potency of a compound in stabilizing its target at a single, fixed temperature.
-
Cell Treatment: Plate and grow cells to ~80% confluency. Treat cells with a range of compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
Heating Step: Harvest cells and resuspend in a buffered solution. Heat the cell suspensions at a pre-determined optimal temperature (e.g., 52°C, determined from a prior melt-curve experiment) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells to release intracellular proteins. A common method is freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[9]
-
Quantification: Carefully collect the supernatant, which contains the soluble, stabilized protein fraction.[10] Analyze the amount of the target protein in the supernatant using a standard detection method like Western Blot or an ELISA-based format.
-
Data Analysis: Plot the amount of soluble target protein against the compound concentration and fit the data to a dose-response curve to determine the EC50, which reflects the compound's potency for target engagement in the cell.
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a label-free optical technique that provides high-quality kinetic data, measuring the rates of association (k-on) and dissociation (k-off) of a drug binding to its target.[11][12]
The Principle of Causality: SPR detects changes in the refractive index at the surface of a sensor chip.[12] One molecule (the "ligand," typically the protein target) is immobilized on the chip, and its binding partner (the "analyte," the compound) is flowed over the surface.[12] Binding events change the mass on the sensor surface, which alters the angle of reflected light, generating a real-time signal that is proportional to the amount of binding.[11] This allows for the precise determination of binding affinity (KD) and kinetics.
Isothermal Titration Calorimetry (ITC): The Thermodynamics of Binding
ITC is considered a gold-standard biophysical assay that directly measures the heat released or absorbed during a binding event.[13]
The Principle of Causality: Every chemical reaction involves a change in heat (enthalpy). ITC instruments measure these minute temperature changes as a compound is titrated into a solution containing the target protein.[14][15] The resulting data can be analyzed to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.[14]
Photoaffinity Labeling (PAL): Covalently Capturing the Interaction
PAL is a powerful technique used to identify the specific protein targets of a compound, especially in complex biological systems.[16][17]
The Principle of Causality: This method utilizes a version of the compound that has been modified to include a photoreactive group (like a diazirine) and a reporter tag (like biotin).[18] The compound is incubated with cells or lysates, allowing it to bind to its target(s). Upon exposure to UV light, the photoreactive group becomes activated and forms a permanent, covalent bond with the interacting protein.[16][19] The tagged protein can then be isolated and identified, definitively confirming the physical interaction.
Part 3: Indirect Measurement: Is the "Handshake" Functional?
Confirming that a drug binds its target is only half the story. It is equally important to demonstrate that this binding event leads to the intended biological outcome. Indirect assays provide this crucial functional validation.
Phospho-Protein Analysis: Tracking Signal Transduction
For many drug targets, such as protein kinases, engagement is expected to modulate a downstream signaling cascade.[20] Measuring the phosphorylation status of a known substrate is a direct and widely accepted method for confirming functional target engagement.[3][21]
The Principle of Causality: Kinase inhibitors work by blocking the ability of a kinase to phosphorylate its downstream substrates.[22] Therefore, successful engagement of a target kinase by an inhibitor should lead to a measurable decrease in the phosphorylation of a key substrate protein. This provides strong evidence that the drug is not only binding its target but is also functionally active in the cellular context.
Experimental Protocol: Western Blot for Phospho-Substrate Levels
This protocol describes how to validate the activity of a kinase inhibitor by measuring changes in substrate phosphorylation.
-
Cell Treatment & Lysis: Treat cells with the kinase inhibitor at various concentrations and a vehicle control. After treatment, lyse the cells on ice using a lysis buffer supplemented with phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.[23] Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[24]
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% Bovine Serum Albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody that specifically recognizes the phosphorylated form of the substrate protein.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization (Self-Validation): To ensure that changes in the phospho-signal are due to inhibition and not changes in total protein levels, the blot must be normalized. Strip the membrane and re-probe with an antibody that recognizes the total (both phosphorylated and unphosphorylated) substrate protein.[25] A decrease in the ratio of phospho-protein to total protein validates target engagement.
Reporter Gene Assays: Visualizing Transcriptional Changes
Reporter gene assays are highly versatile for targets that are transcription factors or that regulate a signaling pathway culminating in a change in gene expression.[26][27]
The Principle of Causality: These assays involve engineering cells to contain a DNA construct where a regulatory element (promoter) responsive to the signaling pathway of interest is placed in control of a "reporter gene."[28] This gene produces an easily measurable product, such as luciferase (producing light) or Green Fluorescent Protein (GFP).[29][30] If a drug successfully engages its target and modulates the pathway, it will alter the activity of the promoter, leading to a quantifiable change in the reporter signal.[29]
Biomarker Modulation: A Bridge to the Clinic
In both preclinical and clinical settings, measuring changes in downstream biomarkers can serve as a robust proxy for target engagement.[4][31]
The Principle of Causality: A biomarker is a measurable indicator of a biological state.[31] If engagement with a target is known to cause a change in the secretion or expression of a specific protein or RNA molecule, then measuring the level of this biomarker in accessible samples (like blood or tissue biopsies) can provide evidence of the drug's activity in vivo.[32] This is particularly valuable in clinical trials to help determine the optimal biological dose and confirm the MoA in patients.[3][32]
Part 4: Comparison of Methods and Strategic Selection
Choosing the right target engagement assay requires balancing the specific question being asked with the practical considerations of each technique. No single method is perfect for all situations; a multi-assay approach provides the most robust validation.
Table 1: Comparison of Key Target Engagement Methodologies
| Method | Type | Key Output | Throughput | Physiological Context | Key Advantage | Main Limitation |
| CETSA | Direct | Potency (EC50), Occupancy | Medium-High | In Cellula, In Vivo | Label-free, native environment | Target must be thermally stable |
| SPR | Direct | Affinity (KD), Kinetics (k-on/off) | Medium-High | In Vitro | Real-time, label-free kinetic data | Requires purified protein, surface immobilization can cause artifacts |
| ITC | Direct | Affinity (KD), Thermodynamics | Low | In Vitro | Gold-standard, label-free, true in-solution measurement | Requires large amounts of pure protein, low throughput |
| PAL | Direct | Target Identity | Low | In Cellula | Covalently identifies unknown targets | Requires synthesis of a modified probe, potential for off-target labeling |
| Phospho-Blot | Indirect | Functional Potency (IC50) | Low-Medium | In Cellula | Directly links binding to function | Requires a specific phospho-antibody, semi-quantitative |
| Reporter Assay | Indirect | Functional Potency (IC50) | High | In Cellula | High throughput, sensitive | Requires genetic engineering of cell lines, can be artificial |
Strategic Workflow for Target Validation
A logical progression of experiments provides the strongest case for a drug's mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
